molecular formula C7H13NO B11767780 (1S,7AS)-Hexahydro-1H-pyrrolizin-1-OL CAS No. 63121-29-9

(1S,7AS)-Hexahydro-1H-pyrrolizin-1-OL

Cat. No.: B11767780
CAS No.: 63121-29-9
M. Wt: 127.18 g/mol
InChI Key: UCQIGQBEAGJWTF-BQBZGAKWSA-N
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Description

[S]-Hexahydro-pyrrolizin-1-ol is a chemical compound with the molecular formula C7H13NO It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [S]-Hexahydro-pyrrolizin-1-ol typically involves the reduction of pyrrolizidine derivatives. One common method is the catalytic hydrogenation of pyrrolizidine using a palladium catalyst under high pressure and temperature conditions. Another approach involves the use of sodium borohydride as a reducing agent in the presence of a suitable solvent such as ethanol.

Industrial Production Methods

Industrial production of [S]-Hexahydro-pyrrolizin-1-ol may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The choice of catalyst, solvent, and reaction parameters are critical to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

[S]-Hexahydro-pyrrolizin-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Further reduction of [S]-Hexahydro-pyrrolizin-1-ol can lead to the formation of more saturated derivatives.

    Substitution: The hydroxyl group in [S]-Hexahydro-pyrrolizin-1-ol can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Thionyl chloride in dichloromethane.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of more saturated derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

[S]-Hexahydro-pyrrolizin-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [S]-Hexahydro-pyrrolizin-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Hexahydro-pyrrolizine: A structurally similar compound with different stereochemistry.

    Pyrrolizidine: The parent compound from which [S]-Hexahydro-pyrrolizin-1-ol is derived.

    Pyrrolizidine alkaloids: A group of naturally occurring compounds with similar core structures.

Uniqueness

[S]-Hexahydro-pyrrolizin-1-ol is unique due to its specific stereochemistry and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

63121-29-9

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ol

InChI

InChI=1S/C7H13NO/c9-7-3-5-8-4-1-2-6(7)8/h6-7,9H,1-5H2/t6-,7-/m0/s1

InChI Key

UCQIGQBEAGJWTF-BQBZGAKWSA-N

Isomeric SMILES

C1C[C@H]2[C@H](CCN2C1)O

Canonical SMILES

C1CC2C(CCN2C1)O

Origin of Product

United States

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